3-Aminooxetane-3-carbonitrile

概要

説明

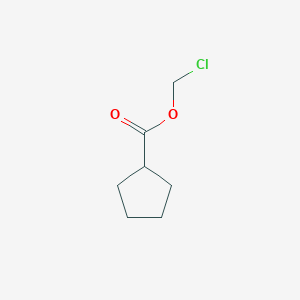

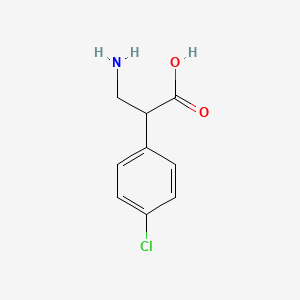

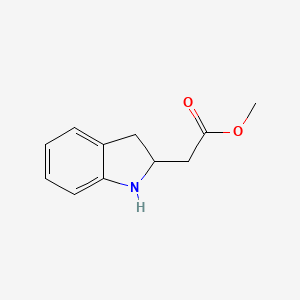

3-Aminooxetane-3-carbonitrile is a chemical compound with the molecular formula C4H6N2O . It is a type of 1,3-amphoteric molecule, which means it has both nucleophilic and electrophilic sites . This compound is bench-stable and either commercially available or easily accessible .

Synthesis Analysis

The synthesis of this compound involves the use of amphoteric molecules . The compound exhibits amphoteric reactivity towards polarized π-systems in a diverse range of intermolecular [3 + 2] annulations . These reactions not only enrich the reactivity of oxetanes but also provide convergent access to valuable heterocycles .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of both nucleophilic and electrophilic sites . This is due to the presence of an amino group in the 3-position . The 1,3-relative position is crucial for inhibiting self-destructive intra- or intermolecular ring-opening .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 134.57 . It is a solid at room temperature . The compound has a density of 1.22±0.1 g/cm3 . Its boiling point is predicted to be 235.4±40.0 °C .科学的研究の応用

Carbon Capture and Conversion

Tuning Ionic Liquid-Based Catalysts for CO2 Conversion : Ionic liquids, with their unique properties like low vapor pressures and high solubilities, are explored as solvents and catalysts for capturing and converting CO2 into value-added chemicals. Research focuses on the development of novel ionic liquid-based catalysts for efficient CO2 conversion, aiming to mitigate atmospheric CO2 levels and contribute to sustainable chemistry practices (Ruina Zhang et al., 2023).

Environmental Remediation

Adsorption Mechanisms of Organic Chemicals on Carbon Nanotubes : The study of carbon nanotubes (CNTs) reveals their potential in environmental remediation, particularly in the adsorption of organic chemicals. This research highlights the diverse mechanisms, such as hydrophobic interactions and pi-pi bonds, involved in the adsorption process and the implications for water treatment and pollution control (B. Pan & B. Xing, 2008).

Pharmaceutical and Medicinal Chemistry

Chlorogenic Acid (CGA) Pharmacological Review : Chlorogenic acid, a phenolic compound, is studied for its diverse therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. The pharmacological review calls for further research to optimize its biological and pharmacological benefits, potentially leading to its use as a natural food additive or in therapeutic applications (M. Naveed et al., 2018).

Nanotechnology and Material Science

Transformation of Carbon Dots into Higher-Dimensional Carbons : Research explores the synthesis strategies for converting 0-D carbon dots into 1-D carbon nanotubes, 2-D graphene-based nanosheets, and 3-D porous carbon frameworks. This review discusses the potential of carbon dots as substrates for generating larger carbon structures, highlighting their applications in energy devices and medicinal fields (Lerato L Mokoloko et al., 2022).

作用機序

Target of Action

It is known that the compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical sectors .

Mode of Action

3-Aminooxetane-3-carbonitrile is a type of 1,3-amphoteric molecule . This means it contains both nucleophilic and electrophilic sites, allowing it to interact with polarized π-systems . This interaction leads to a range of intermolecular [3 + 2] annulations . The amphoteric reactivity of this compound has been systematically demonstrated .

Biochemical Pathways

The compound’s amphoteric reactivity enriches the reactivity of oxetanes , which are known to be involved in various biochemical processes .

Pharmacokinetics

It is known that the compound is stable and readily available , which may suggest good bioavailability.

Result of Action

Its reactivity towards polarized π-systems leads to a diverse range of intermolecular [3 + 2] annulations . These reactions provide convergent access to valuable heterocycles , which are key structures in many biologically active compounds.

Action Environment

It is known that the compound is bench-stable , suggesting that it may be resistant to various environmental conditions.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-aminooxetane-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c5-1-4(6)2-7-3-4/h2-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOKQRIAAPEYBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B3104943.png)